2-Hydroxy-4-oxopentanedioic acid

Catalog No.
S604548
CAS No.
1187-99-1
M.F
C5H6O6
M. Wt
162.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-4-oxopentanedioic acid

CAS Number

1187-99-1

Product Name

2-Hydroxy-4-oxopentanedioic acid

IUPAC Name

2-hydroxy-4-oxopentanedioic acid

Molecular Formula

C5H6O6

Molecular Weight

162.1 g/mol

InChI

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)

InChI Key

WXSKVKPSMAHCSG-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)C(=O)C(=O)O

Synonyms

2-Hydroxy-4-oxopentanedioic Acid; 4-Hydroxy-2-ketoglutaric Acid Dilithium Salt; 4-Hydroxy-2-oxoglutaric Acid; DL-2-Oxo-4-hydroxyglutarate Dilithium Salt; DL-2-Keto-4-Hydroxyglutaric Acid; γ-Hydroxy-α-ketoglutaric Αcid Dilithium Salt;

Canonical SMILES

C(C(C(=O)O)O)C(=O)C(=O)O

Classification and Properties:

4-Hydroxy-2-oxoglutaric acid, also known as 2-keto-4-hydroxyglutarate, belongs to the class of organic compounds called gamma-keto acids and derivatives. These are organic acids containing an aldehyde group substituted with a keto group on the fourth carbon atom (C4) [Human Metabolome Database, ]. It is functionally related to glutaric acid and exists in all living organisms, ranging from bacteria to plants and humans [Human Metabolome Database, ].

Potential Biomarker:

4-Hydroxy-2-oxoglutaric acid has been detected in trace amounts in certain foods, including duck, chicken, and pork [Human Metabolome Database, ]. This suggests its potential application as a biomarker for the consumption of these specific food sources. However, further research is needed to validate its efficacy and develop reliable detection methods.

Role in Metabolic Disorders:

Research suggests a potential link between 4-hydroxy-2-oxoglutaric acid and the metabolic disorder hyperornithinemia with gyrate atrophy (HOGA) [Human Metabolome Database, ]. HOGA is a rare autosomal recessive disorder characterized by elevated levels of ornithine, an amino acid, in the blood and cerebrospinal fluid. While the exact role of 4-hydroxy-2-oxoglutaric acid in HOGA pathogenesis remains unclear, ongoing research is exploring its potential involvement.

2-Hydroxy-4-oxopentanedioic acid, commonly referred to as 4-hydroxy-2-oxoglutaric acid, is an organic compound classified within the gamma-keto acids and derivatives. Its molecular formula is C5H6O6C_5H_6O_6 and it features both hydroxy and oxo functional groups at the 2- and 4-positions of a pentanedioic acid backbone. This compound is significant in various metabolic pathways across different organisms, including bacteria, plants, and humans, indicating its fundamental role in biological processes .

The most intriguing aspect of 4-hydroxy-2-KG lies in its potential biological role. Studies suggest its involvement in the metabolic disorder hyperornithinemia with gyrate atrophy (hoga) []. However, the precise mechanism by which it contributes to this condition remains unclear and necessitates further investigation.

  • Transamination Reactions: It can act as a substrate for aspartate aminotransferase, where it reacts with L-aspartate to yield oxaloacetate and L-glutamate .
  • Decarboxylation: The compound can undergo decarboxylation reactions leading to the formation of pyruvate and glyoxylate, which are critical intermediates in various metabolic pathways .

This compound exhibits notable biological activity, particularly in amino acid metabolism. It plays a crucial role in the glyoxylate cycle and dicarboxylate metabolism, facilitating the conversion of substrates into energy. Additionally, it has been implicated in metabolic pathways that are essential for cellular respiration, suggesting its importance during stress responses such as the SOS response in cells .

Synthesis of 4-hydroxy-2-oxoglutaric acid can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as KHG/KDPG aldolase, which catalyzes the conversion of precursors into 4-hydroxy-2-oxoglutaric acid under mild conditions .
  • Chemical Synthesis: Chemical approaches may involve multi-step reactions starting from simpler organic compounds, integrating oxidation and hydrolysis steps to introduce the necessary functional groups.
  • Microbial Fermentation: Certain microbial strains can produce this compound naturally during fermentation processes, leveraging their metabolic pathways to convert substrates into 4-hydroxy-2-oxoglutaric acid.

4-Hydroxy-2-oxoglutaric acid has several applications across different fields:

  • Biotechnology: It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Metabolic Studies: Researchers utilize this compound to study metabolic pathways and enzyme functions due to its involvement in key bio

Interaction studies have highlighted the role of 4-hydroxy-2-oxoglutaric acid in various biochemical pathways:

  • It interacts with enzymes such as aspartate aminotransferase, influencing nitrogen metabolism.
  • Studies indicate that it may modulate metabolic responses under stress conditions by participating in alternative respiratory pathways .

Several compounds share structural or functional similarities with 4-hydroxy-2-oxoglutaric acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Oxoglutaric AcidC5H6O5C_5H_6O_5A key intermediate in the Krebs cycle; lacks hydroxy group at position 4.
DihydroxyacetoneC3H6O3C_3H_6O3A simpler structure involved in carbohydrate metabolism; lacks dicarboxylic nature.
Alpha-Ketoglutaric AcidC5H5O5C_5H_5O5Another important metabolite involved in energy production; similar reactivity but different functional groups.

Uniqueness of 4-Hydroxy-2-Oxoglutaric Acid

The unique combination of hydroxy and oxo groups in 4-hydroxy-2-oxoglutaric acid contributes to its distinctive reactivity and role within metabolic pathways compared to similar compounds. Its specific involvement in both amino acid metabolism and its dual functionality as a keto acid makes it particularly valuable for biochemical applications.

Physical Description

Solid

XLogP3

-1.4

Other CAS

1187-99-1

Wikipedia

4-hydroxy-2-oxoglutaric acid

Dates

Modify: 2023-08-15

Purification and characterization of 2-keto-3-deoxy-6-phosphogluconate aldolase from Azotobacter vinelandii: evidence that the enzyme is bifunctional towards 2-keto-4-hydroxy glutarate cleavage

T S Taha, T L Deits
PMID: 8166720   DOI: 10.1006/bbrc.1994.1471

Abstract

2-keto-3-deoxy-6-phosphogluconate aldolase (E.C. 4.1.2.14) has been purified in two chromatographic steps to 99% purity in 73% overall yield from Azotobacter vinelandii. The pure enzyme is a 70 kD trimeric Class I aldolase, inhibitable by bromopyruvate or pyruvate plus sodium borohydride, with a specific activity of 625 mumol per min per mg protein and a Km of 38 microM for 2-keto-3-deoxy-6-phosphogluconate. The enzyme also has 2-keto-4-hydroxy glutarate aldolase (E.C. 4.1.3.16) activity, with a specific activity of 4.8 mumol per min per mg protein and a Km of 39 microM. 2-keto-4-hydroxy glutarate inhibits the 2-keto-3-deoxy-6-phosphogluconate aldolase activity of the enzyme with an apparent Ki of 0.17 mM. Slow steps following formation of the Schiff base intermediate between KHG and the enzyme are responsible for both the slower turnover of this substrate and for its inhibitory effect.


Oxidation of 2-keto-4-hydroxyglutarate by pig heart and Escherichia coli alpha-ketoglutarate dehydrogenase complex

S C Gupta, E E Dekker
PMID: 373631   DOI: 10.1016/0003-9861(79)90099-7

Abstract




Dimerization occurs during the reversible acid inactivation of 2-oxo-4-hydroxyglutarate aldolase from Escherichia coli

H C Winter, N D Lewinski, J K Wang, E E Dekker
PMID: 6357282   DOI: 10.1016/0167-4838(83)90150-4

Abstract

Exposure of Escherichia coli 2-oxo-4-hydroxyglutarate aldolase (4-hydroxy-2-oxoglutarate glyoxylate-lyase, EC 4.1.3.16) (molecular weight = 63 000) to phosphoric acid at pH 1.6 for 10 min at 4 degrees C causes 95% or greater inactivation. No significant effect on the rate or extent of inactivation is caused by varied aldolase concentrations or the presence of exogenous proteins. Chloride ion (50-100 mM) or 10 mM 2-oxo-4-hydroxyglutarate markedly decreases both the rate and extent of inactivation; good protection is also afforded by 10 mM pyruvate, glyoxylate, glyoxal, 2-oxoglutarate or 2-oxobutyrate. Whereas native aldolase has two free and three buried sulfhydryl groups, all five are exposed in the acid-inactivated enzyme and the molecular weight of this species at pH 1.6 is 126 000. Ultraviolet absorbance difference spectra, circular dichroism spectra and ultracentrifugation studies establish that the inactivation process is characterized by an alteration of secondary and tertiary structure as well as an aggregation to a dimer of the native molecule. Reactivation of enzyme activity to 60-80% of the original level is seen within 20 min at pH 6 to 8; examination of inactivation/reactivation as a function of pH indicates that these two processes occur via kinetically distinct pathways. Native and reactivated enzymes are identical in molecular weight, sulfhydryl titer, Km and alpha-helix content.


Malyl-CoA formation in the NAD-, CoASH-, and alpha-ketoglutarate dehydrogenase-dependent oxidation of 2-keto-4-hydroxyglutarate. Possible coupled role of this reaction with 2-keto-4-hydroxyglutarate aldolase activity in a pyruvate-catalyzed cyclic oxidation of glyoxylate

S C Gupta, E E Dekker
PMID: 6381479   DOI:

Abstract

The alpha-ketoglutarate dehydrogenase complex of either pig heart or Escherichia coli catalyzes a NAD- and CoASH-dependent oxidation of 2-keto-4-hydroxyglutarate which is stereoselective toward the L-isomer of this hydroxyketo acid. L-Malyl-CoA is the product of the reaction; the evidence includes observing (a) a steady increase in absorbance at 230 nm during the oxidation of 2-keto-4-hydroxyglutarate, (b) a positive response of oxidation reaction mixtures to neutral hydroxylamine, (c) loss of the two foregoing results concomitant with release of thiol-reacting material and the formation of free malate when reaction mixtures are heated, (d) formation of a hydroxamate which has chromatographic mobilities identical to that of chemically synthesized malate hydroxamate, (e) enzymatic formation of a radioactive product from 14C-labeled 2-keto-4-hydroxyglutarate which co-migrates with chemically synthesized malyl-CoA, and (f) hydrolysis of the product by citrate synthase, an enzyme absolutely specific for citryl-CoA and L-malyl-CoA. A 1:1:1 stoichiometric relationship exists between the amount of 2-keto-4-hydroxyglutarate oxidized, NAD reduced, and malate (or malyl-CoA) formed. Results from studies in which either 14C-labeled 2-keto-4-hydroxyglutarate, pyruvate, or glyoxylate is incubated with mixtures of purified enzymes or extracts of E. coli support the suggestion that the aldolase which preferentially catalyzes formation of L-2-keto-4-hydroxyglutarate from pyruvate plus glyoxylate in E. coli is coupled with the oxidative decarboxylation of this substrate, as reported here, and other enzymes in a multistep pyruvate-catalyzed cyclic oxidation of glyoxylate.


Comparative Metabolome Profile between Tobacco and Soybean Grown under Water-Stressed Conditions

Roel C Rabara, Prateek Tripathi, Paul J Rushton
PMID: 28127554   DOI: 10.1155/2017/3065251

Abstract

Understanding how plants respond to water deficit is important in order to develop crops tolerant to drought. In this study, we compare two large metabolomics datasets where we employed a nontargeted metabolomics approach to elucidate metabolic pathways perturbed by progressive dehydration in tobacco and soybean plants. The two datasets were created using the same strategy to create water deficit conditions and an identical metabolomics pipeline. Comparisons between the two datasets therefore reveal common responses between the two species, responses specific to one of the species, responses that occur in both root and leaf tissues, and responses that are specific to one tissue. Stomatal closure is the immediate response of the plant and this did not coincide with accumulation of abscisic acid. A total of 116 and 140 metabolites were observed in tobacco leaves and roots, respectively, while 241 and 207 were observed in soybean leaves and roots, respectively. Accumulation of metabolites is significantly correlated with the extent of dehydration in both species. Among the metabolites that show increases that are restricted to just one plant, 4-hydroxy-2-oxoglutaric acid (KHG) in tobacco roots and coumestrol in soybean roots show the highest tissue-specific accumulation. The comparisons of these two large nontargeted metabolomics datasets provide novel information and suggest that KHG will be a useful marker for drought stress for some members of Solanaceae and coumestrol for some legume species.


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